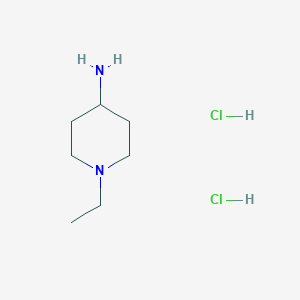

1-Ethylpiperidin-4-amine dihydrochloride

Description

Propriétés

IUPAC Name |

1-ethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-2-9-5-3-7(8)4-6-9;;/h7H,2-6,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJWNLIBMHVUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 1-Ethyl-4-piperidone (Key Intermediate)

- Starting from piperidin-4-one hydrochloride monohydrate , the nitrogen is alkylated with bromoethane in the presence of sodium carbonate as a base.

- The reaction is carried out in acetonitrile at approximately 85°C overnight .

- After reaction completion, the mixture is cooled, filtered, and concentrated.

- The crude product is purified by flash chromatography using a mixture of 2N NH3 in methanol and dichloromethane.

- The yield of 1-ethylpiperidin-4-one is about 62% .

This step introduces the ethyl group on the nitrogen, forming 1-ethyl-4-piperidone, a crucial precursor for the amine derivative.

Reductive Amination to Form 1-Ethylpiperidin-4-amine

- 1-Ethylpiperidin-4-one is reacted with 4-(BOC amino)piperidine in tetrahydrofuran (THF) .

- Acetic acid (AcOH) is added as a catalyst.

- Sodium triacetoxyborohydride is used as the reducing agent.

- The reaction mixture is stirred overnight.

- After aqueous workup, the organic layer is discarded, and the aqueous phase is basified with sodium carbonate.

- The product is extracted into ethyl acetate, dried, filtered, and concentrated.

- This step yields tert-butyl 1-(ethyl)-4'-bipiperidin-4-ylcarbamate with an 85% yield .

This reductive amination introduces the amine functionality at the 4-position of the piperidine ring.

Deprotection and Formation of Dihydrochloride Salt

- The tert-butyl carbamate intermediate is dissolved in methanol.

- Concentrated hydrochloric acid is added.

- The mixture is heated to 70°C for 3 hours .

- Upon cooling, a solid precipitates, which is filtered, washed with diethyl ether, and dried.

- The final product is This compound obtained as a white solid with a 96% yield .

This step removes the BOC protecting group and converts the free amine into its dihydrochloride salt, enhancing stability and crystallinity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Alkylation | Piperidin-4-one HCl·H2O, bromoethane, Na2CO3, MeCN, 85°C overnight | 1-Ethyl-4-piperidone | 62 |

| 2 | Reductive Amination | 1-Ethyl-4-piperidone, 4-(BOC amino)piperidine, AcOH, NaBH(OAc)3, THF, overnight | tert-Butyl 1-(ethyl)-4'-bipiperidin-4-ylcarbamate | 85 |

| 3 | Deprotection & Salt Formation | tert-Butyl carbamate, MeOH, conc. HCl, 70°C, 3 h | This compound | 96 |

Additional Notes on Process Optimization

- Base selection : Sodium carbonate is preferred in the alkylation step to maintain mild basic conditions and avoid side reactions.

- Solvent choice : Acetonitrile provides a good medium for alkylation, while THF is suitable for reductive amination.

- Purification : Flash chromatography is essential after the alkylation step to remove unreacted starting materials and side products.

- Yield improvements : Reaction times and temperatures are optimized to maximize conversion and minimize degradation.

- Salt formation : The dihydrochloride salt is favored for its enhanced stability and ease of isolation.

Research Findings and Industrial Relevance

- The described synthetic route is well-documented and reproducible, providing high yields and purity suitable for pharmaceutical intermediates.

- The preparation method avoids harsh reagents and conditions, making it amenable to scale-up.

- The use of sodium triacetoxyborohydride as a mild reductant ensures selective reductive amination without over-reduction.

- Formation of the dihydrochloride salt improves the compound's handling and storage properties.

Analyse Des Réactions Chimiques

1-Ethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under suitable conditions.

Cyclization: This compound can undergo cyclization reactions to form various heterocyclic compounds.

Common reagents used in these reactions include sulfonium salts, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

The compound exhibits diverse biological activities, making it relevant in various therapeutic contexts:

- Neurological Disorders : Research indicates that 1-ethylpiperidin-4-amine dihydrochloride can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease. Its structural modifications enhance brain exposure and dual inhibition properties, suggesting potential for novel treatments for neurodegenerative diseases .

- Cancer Therapy : Case studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, such as FaDu hypopharyngeal tumor cells, showing promise as an adjunct to traditional chemotherapeutics.

- Antimicrobial Activity : The compound has been explored for its antimicrobial properties against various pathogens, indicating its potential role in developing new antimicrobial agents .

Several case studies underscore the effectiveness of this compound in various applications:

- Cancer Treatment Study : A derivative of this compound was shown to enhance apoptosis in specific cancer cell lines compared to conventional treatments, indicating its potential as a therapeutic agent .

- Alzheimer's Disease Research : Clinical trials involving derivatives of this compound demonstrated significant improvements in cognitive function among patients by effectively inhibiting cholinesterase enzymes .

Mécanisme D'action

The mechanism of action of 1-ethylpiperidin-4-amine dihydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound can also inhibit specific enzymes, affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Piperidin-4-amine derivatives differ primarily in their substituents and hydrochloride/dihydrochloride salt forms. These modifications influence physicochemical properties and applications.

Table 1: Structural and Functional Comparison

Impact of Salt Form: Hydrochloride vs. Dihydrochloride

- Solubility : Dihydrochloride salts (two HCl molecules) generally exhibit higher aqueous solubility than hydrochloride salts (one HCl molecule), making them preferable in drug formulations .

- Stability : Both forms are stable under standard conditions, but dihydrochlorides may release more HCl upon decomposition, requiring careful handling .

Example :

Key Takeaways :

- Substituent choice and salt form dictate application-specific performance.

- Dihydrochlorides are preferred in aqueous formulations, while structural modifications target biological activity.

- Safety measures are universally critical across all analogues due to irritant and toxicological risks.

Activité Biologique

1-Ethylpiperidin-4-amine dihydrochloride, with the molecular formula C₇H₁₆N₂·2HCl, is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an ethyl group at the nitrogen atom in the 1-position and an amine group at the 4-position of the piperidine ring, enhancing its solubility and potential therapeutic applications. This article explores its biological activity, including interaction studies, therapeutic potentials, and comparative analysis with related compounds.

This compound is synthesized through various methods that leverage its amine functional groups. The reactivity of these groups allows for participation in numerous chemical reactions, making it a valuable building block in drug discovery.

Synthesis Methods:

- Direct amination : Involves the reaction of ethylpiperidine with hydrochloric acid.

- Cyclization reactions : Often employed to create more complex structures that may exhibit enhanced biological activity.

Binding Affinity and Interaction Studies

Research indicates that this compound exhibits significant binding affinity towards various biological targets. Interaction studies often utilize techniques such as:

- Surface Plasmon Resonance (SPR) : To measure binding kinetics.

- Fluorescence polarization : For assessing ligand-receptor interactions.

These studies have revealed that the compound can modulate the activity of several enzymes and receptors, indicating its potential as a therapeutic agent.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Cancer Therapy :

-

Neurological Disorders :

- The compound has been explored for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. Its structural modifications enhance brain exposure and dual inhibition properties, which could lead to novel treatments for neurodegenerative diseases .

- Antimicrobial Activity :

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylpiperidin-4-amine dihydrochloride | C₇H₁₆N₂·2HCl | Methyl group; potential CNS activity |

| 4-Amino-1-butylpiperidine dihydrochloride | C₈H₁₈N₂·2HCl | Butyl substitution; studied for analgesic effects |

| 1-Ethylpiperidin-4-amine hydrochloride | C₇H₁₆N₂·HCl | Similar structure; used in research |

| 1-Methyl-4-methylaminopiperidine dihydrochloride | C₈H₁₉N₂·2HCl | Additional methyl group; psychoactive properties |

The unique substitution pattern of this compound influences its pharmacological profile, making it distinct from its analogs.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Cancer Treatment Study : A study demonstrated that a derivative of this compound showed enhanced efficacy in inducing apoptosis in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics .

- Alzheimer's Disease Research : In a clinical trial setting, compounds derived from 1-ethylpiperidin-4-amine were shown to significantly improve cognitive function in patients by inhibiting cholinesterase enzymes effectively .

Q & A

Q. What structural modifications differentiate this compound from analogs like 1-ethyl-N-phenylpiperidin-4-amine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.